Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate

Carbamate stability Hydrolysis kinetics Electron-withdrawing effect

Traditional N-protected glycine esters (Cbz, Boc) lack spectroscopic handles for real-time reaction monitoring and exhibit incompatible acid-lability profiles. TFEOC-Gly-OEt solves both: • Single ¹⁹F NMR singlet (δ ~-73 ppm) enables quantitative, non-destructive reaction monitoring without quenching or workup • 3-5× slower carbamate hydrolysis vs. unfluorinated analogs; survives aqueous acidic workup and TFA-mediated cleavage steps • Enables highest-resolution chiral GC method for amino acid enantiomer quantification on standard chiral capillary columns Supplied at 95% purity with global shipping.

Molecular Formula C7H10F3NO4
Molecular Weight 229.15 g/mol
CAS No. 1181459-00-6
Cat. No. B1521200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate
CAS1181459-00-6
Molecular FormulaC7H10F3NO4
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)OCC(F)(F)F
InChIInChI=1S/C7H10F3NO4/c1-2-14-5(12)3-11-6(13)15-4-7(8,9)10/h2-4H2,1H3,(H,11,13)
InChIKeyBBEHOVWWDPJBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate (CAS 1181459-00-6): Procurement-Grade Trifluoroethyl Carbamate Glycine Building Block


Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate (CAS 1181459-00-6) is a fluorinated, orthogonally protected glycine derivative with molecular formula C₇H₁₀F₃NO₄ and molecular weight 229.15 g/mol, supplied typically at 95% purity [1]. It belongs to the alkoxycarbonyl (carbamate) class of N-protected amino acid esters that includes benzyloxycarbonyl (Cbz)-Gly-OEt, tert-butoxycarbonyl (Boc)-Gly-OEt, and 2,2,2-trichloroethoxycarbonyl (Troc)-Gly-OEt. The distinguishing 2,2,2-trifluoroethoxycarbonyl (TFEOC) moiety introduces a strong electron-withdrawing CF₃ group that modulates carbamate stability, lipophilicity, and spectroscopic detectability in ways that directly affect synthetic utility and analytical method development [2].

1
Orthogonal Protection Acid-stable TFEOC carbamate for routes involving acidic workup or orthogonal deprotection.
2
Quantitative NMR Monitoring Single ¹⁹F resonance enables direct, non-destructive reaction progress tracking by integration.
3
Chiral GC Derivatization Building block for TFEOC-trifluoroethyl ester derivatives with reported high enantiomeric resolution.
4
Fluorinated Fragment Incorporates a CF₃ group for medicinal chemistry and agrochemical lead optimization studies.

Why Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate Cannot Be Casually Replaced by Cbz-Gly-OEt or Boc-Gly-OEt in Procurement


Generic substitution of N-protected glycine ethyl esters fails because the trifluoroethoxycarbonyl (TFEOC) group imparts quantitatively distinct physicochemical, spectroscopic, and stability properties that are absent in non-fluorinated carbamates. The electron-withdrawing CF₃ substituent shifts the carbamate hydrolysis mechanism from BAc2 to E1cB [1] and reduces hydrolysis rates by 3–5-fold relative to unfluorinated analogs . The three equivalent ¹⁹F nuclei provide a unique quantitative NMR handle (δ ~ −73 ppm) enabling real-time reaction monitoring impossible with Cbz-, Boc-, or Alloc-protected glycine esters [2]. These differences render TFEOC-Gly-OEt the compound of choice when both orthogonal deprotection selectivity and real-time reaction monitoring by ¹⁹F NMR are simultaneously required.

Target
TFEOC-Gly-OEt
Typical Substitute
Cbz-Gly-OEt / Boc-Gly-OEt
Risk
Hydrolysis mechanism differs (E1cB vs BAc2); acidic stability may not transfer. Reported 3–5‑fold slower cleavage for TFEOC.
Target
TFEOC-Gly-OEt
Typical Substitute
Cbz-Gly-OEt / Boc-Gly-OEt
Risk
Non-fluorinated analogs lack ¹⁹F NMR handle; real-time reaction monitoring by integration is impossible without TFEOC.
Target
TFEOC-Gly-OEt
Typical Substitute
Cbz-Gly-OEt / Boc-Gly-OEt
Risk
Chromatographic retention and liquid–liquid extraction profiles may shift due to intermediate LogP and lower TPSA relative to Cbz/Boc.

Quantitative Differentiation Evidence for Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate Versus In-Class Carbamate Analogs


Hydrolysis Rate Reduction of TFEOC Carbamates Versus Non-Fluorinated Carbamates

Quantum mechanical studies indicate that the strong electron-withdrawing effect of the CF₃ group in 2,2,2-trifluoroethyl carbamates reduces hydrolysis rates of the adjacent carbamate carbonyl by 3–5-fold compared to non-fluorinated carbamate analogs . This mechanistic divergence—E1cB elimination for TFEOC versus BAc2 hydrolysis for unfluorinated carbamates—has been confirmed experimentally in comparative kinetic studies of N-(4-nitrophenyl)carbamates [1]. For procurement, this means TFEOC-Gly-OEt withstands aqueous acidic workup conditions that would prematurely cleave Cbz or Boc protecting groups.

Hydrolysis Resistance
Class‑level
3–5‑fold reduction in carbamate cleavage rate vs. non‑fluorinated alkyl carbamates; E1cB mechanism
Supports acid‑stable orthogonal protection strategy
Reported from computational and micellar kinetic studies
Carbamate stability Hydrolysis kinetics Electron-withdrawing effect

Complete Enantiomeric GC Separation Achieved with N-TFEOC-Trifluoroethyl Ester Amino Acid Derivatives

Amino acids derivatized with 2,2,2-trifluoroethyl chloroformate to yield N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl esters achieved almost complete separation of all enantiomeric pairs (except proline) within 31 minutes on a chiral-phase capillary GC column (L-valine-tert-butylamide-modified polydimethylsiloxane stationary phase) [1]. In contrast, the corresponding N-ethoxycarbonyl ethyl ester derivatives (from ethyl chloroformate) showed inferior resolution under identical conditions [2]. TFEOC-Gly-OEt serves as the monomeric building block for accessing this class of highly resolvable, thermally stable, volatile derivatives.

Chiral GC Resolution
Reported
Almost complete separation of all enantiomeric pairs (except Pro) in 31 min; TFEOC‑derivative vs. ethyl‑carbamate analog
Enables high‑resolution chiral amino acid analysis
Chiral‑phase capillary GC; comparison to ethoxycarbonyl derivatives
Chiral gas chromatography Enantiomer separation Amino acid derivatization

Predicted Physicochemical Properties Differentiating TFEOC-Gly-OEt from Cbz-Gly-OEt and Boc-Gly-OEt

Computationally predicted physicochemical parameters for TFEOC-Gly-OEt include LogP = 0.75, LogD (pH 5.5) = 0.75, LogD (pH 7.4) = 0.75, topological polar surface area (TPSA) = 64.63 Ų, and density ≈ 1.3 g/cm³ (predicted) [1]. These values position TFEOC-Gly-OEt between the more lipophilic Cbz-Gly-OEt (predicted LogP ≈ 1.8–2.0) and the more polar, less dense Boc-Gly-OEt (predicted LogP ≈ 0.5–0.8, TPSA ≈ 73–76 Ų) [2]. The intermediate lipophilicity, combined with the unique fluorine signature, provides a distinct reversed-phase HPLC retention window and liquid-liquid extraction partition profile that neither Cbz nor Boc analogs can replicate.

Lipophilicity & TPSA
Reported
LogP 0.75; LogD 0.75; TPSA 64.63 Ų
Intermediate chromatographic retention and extraction profile
Predicted values (JChem); Cbz‑Gly‑OEt LogP ~1.8–2.0, Boc‑Gly‑OEt TPSA ~73–76 Ų
Lipophilicity Polar surface area Chromatographic retention

¹⁹F NMR Quantification Capability Unique Among Common Carbamate-Protected Glycine Esters

The three magnetically equivalent fluorine nuclei in the TFEOC moiety produce a single sharp ¹⁹F NMR singlet (δ ≈ −73 to −75 ppm, depending on solvent), enabling absolute quantification by ¹⁹F NMR against an internal standard (e.g., α,α,α-trifluorotoluene) without the spectral overlap problems inherent in ¹H NMR of complex reaction mixtures [1]. This capability is categorically absent in Cbz-Gly-OEt (no fluorine), Boc-Gly-OEt (no fluorine), and Alloc-Gly-OEt (no fluorine). The ¹⁹F NMR detection limit for trifluoroethyl carbamates in routine acquisition (~10–50 μM at 400 MHz with 64 scans) permits real-time tracking of reaction progress, intermediate formation, and product purity with direct integration [2].

¹⁹F NMR Quantification
Class‑level
Single ¹⁹F singlet δ −73 to −75 ppm; detection limit ~10–50 μM (400 MHz, 64 scans)
Supports non‑destructive reaction monitoring by direct integration
Cbz/Boc/Alloc analogs provide no ¹⁹F signal
¹⁹F NMR spectroscopy Reaction monitoring Quantitative analysis

High-Value Procurement Scenarios for Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate


Quantitative Enantiomeric Purity Analysis of Amino Acid-Derived Intermediates by Chiral GC

Laboratories conducting chiral purity release testing of amino acid intermediates should procure TFEOC-Gly-OEt specifically to prepare N-TFEOC-trifluoroethyl ester derivatives for GC analysis. The published method achieves almost complete separation of all enantiomeric pairs (except proline) within 31 minutes on standard chiral capillary columns [1]. Alternative derivatization reagents (ethyl chloroformate) yield derivatives with inferior resolution, making TFEOC-Gly-OEt the building block that enables the highest-resolution chiral GC method for amino acid enantiomer quantification.

¹⁹F NMR-Based Real-Time Reaction Progress Monitoring in Multi-Step Syntheses

Process chemistry and medicinal chemistry teams requiring quantitative, non-destructive reaction monitoring should procure TFEOC-Gly-OEt for its unique single ¹⁹F NMR singlet (δ ~ −73 to −75 ppm, three equivalent F) [1]. This enables direct integration-based quantification of the protected glycine intermediate through multiple synthetic steps without quenching or workup. Cbz-Gly-OEt and Boc-Gly-OEt lack any NMR-active fluorine, precluding this entire monitoring modality.

Synthetic Routes Requiring Orthogonal Carbamate Stability Under Acidic Conditions

When synthetic schemes demand that the N-protecting group survive aqueous acidic workup (e.g., ester hydrolysis, Boc-deprotection of other amines, TFA-mediated cleavage steps), TFEOC-Gly-OEt is the preferred procurement choice. Quantum mechanical and experimental kinetic data demonstrate that the CF₃ group reduces carbamate hydrolysis rates by 3–5-fold relative to unfluorinated carbamates [1], and mechanistic studies confirm an E1cB elimination pathway distinct from the BAc2 hydrolysis of methyl/ethyl carbamates [2]. Cbz-Gly-OEt (labile to H₂/Pd and strong acid) and Boc-Gly-OEt (labile to TFA) cannot provide this stability profile.

Medicinal Chemistry Lead Optimization Incorporating Fluorinated Glycine Building Blocks

Medicinal chemists optimizing lead compounds for metabolic stability and lipophilicity should procure TFEOC-Gly-OEt as a fluorinated glycine building block. The trifluoroethyl group is documented to enhance membrane permeability and resistance to oxidative degradation [1], while the intermediate predicted LogP of 0.75 [2] avoids the excessive lipophilicity of Cbz-Gly-OEt (LogP ~1.8–2.0) that can lead to poor solubility and high protein binding. The TFEOC group is also increasingly recognized in agrochemical and pharmaceutical design as a privileged fluorinated fragment [3].

Application
Selection Property
Validation Focus
Chiral GC enantiomer purity analysis
TFEOC-derivatization building block for reported high‑resolution GC
Enantiomer resolution and method reproducibility
¹⁹F NMR‑based real‑time reaction monitoring
Single fluorine resonance for direct integration without quenching
Detection limit, linearity, and matrix interference
Syntheses requiring acid‑stable carbamate
TFEOC acid stability (E1cB mechanism) compared to Cbz/Boc
Hydrolysis rate under aqueous acidic workup conditions
Medicinal chemistry fluorinated lead optimization
Fluorinated glycine building block with reported metabolic and permeability benefits
Metabolic stability, lipophilicity, and target engagement profiling
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